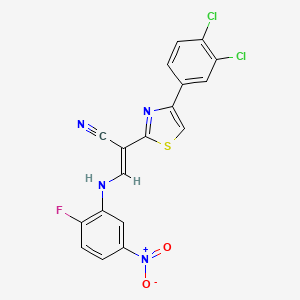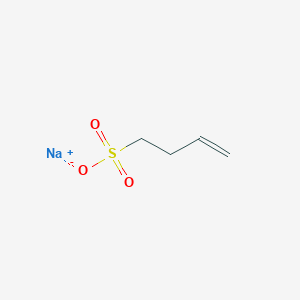![molecular formula C15H11Cl2F3N2O B2725632 N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-70-6](/img/structure/B2725632.png)
N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 . The presence of this group often imparts unique properties to the molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the chlorobenzyl group. The electronegativity of the fluorine atoms in the trifluoromethyl group would likely cause this group to pull electron density towards itself, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions similar to other aromatic compounds . The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in a biological system .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research has shown interest in the synthesis and reactivity of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide derivatives. For instance, studies have explored the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamide products. This rearrangement reaction involves a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution, resulting in a formal two-carbon insertion (Getlik et al., 2013).
Corrosion Inhibition
Another area of application involves the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. Compounds similar to this compound were tested for their effectiveness in preventing corrosion, showing promising results (Yıldırım & Cetin, 2008).
Anticancer Potential
A study on the synthesis, structure, and molecular docking analysis of an anticancer drug related to this compound demonstrated its potential application in treating cancer. The synthesized derivative was evaluated for its anticancer activity through in silico modeling, targeting the VEGFr receptor, highlighting its potential as an anticancer agent (Sharma et al., 2018).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, have been conducted. These studies focused on understanding the electronic properties, light harvesting efficiency, and non-linear optical activity, providing insights into their potential use in dye-sensitized solar cells and as inhibitors for biological targets (Mary et al., 2020).
Metal Complexes and Coordination Chemistry
Research into N-(2-Pyridyl)acetamide complexes with metals such as palladium(II), cobalt(II), nickel(II), and copper(II) offers insight into their potential applications in coordination chemistry. These studies provide valuable information on the bonding modes, overall geometry, and magnetic properties of the complexes, which could have implications for their use in catalysis, material science, and medicinal chemistry (Nonoyama et al., 1975).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)7-22-14(23)6-13-12(17)5-10(8-21-13)15(18,19)20/h1-5,8H,6-7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJIXMBIKXASQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)
![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)




![N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2725560.png)

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)
![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)

